molecular formula C10H21NO2 B13317972 2-[(4-Methylcyclohexyl)amino]propane-1,3-diol

2-[(4-Methylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B13317972
M. Wt: 187.28 g/mol
InChI Key: YLYXYMBBYSKUFV-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohexyl)amino]propane-1,3-diol is a chemical compound of interest in organic chemistry and materials science research. While specific studies on this exact molecule are not fully established, its structure suggests potential utility in several research areas. Compounds featuring both diol and amine functional groups on a propane backbone, such as 2-Amino-2-methyl-1,3-propanediol, are widely recognized for their application as biological buffers for enzymes active in the basic pH range and as key intermediates in synthesizing surfactants and vulcanization accelerators . Similarly, the structural analog 2-[(4-Ethylcyclohexyl)amino]propane-1,3-diol is handled as a specialty chemical for research purposes . Researchers may investigate this compound as a potential building block for the synthesis of more complex molecules, study its properties in polymer chemistry, or explore its behavior in solvent systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should follow appropriate safety protocols for laboratory chemicals.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[(4-methylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C10H21NO2/c1-8-2-4-9(5-3-8)11-10(6-12)7-13/h8-13H,2-7H2,1H3

InChI Key

YLYXYMBBYSKUFV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(CO)CO

Origin of Product

United States

Preparation Methods

Route via Nucleophilic Substitution and Reductive Amination

General Approach:

  • Step 1: Formation of a suitable cyclohexyl precursor, typically via cyclohexene derivatives or cyclohexanone intermediates.
  • Step 2: Introduction of the amino group through nucleophilic substitution or reductive amination.
  • Step 3: Functionalization of the propane-1,3-diol backbone, often via halogenation followed by substitution or via direct addition reactions.

Key Reactions:

  • Reductive amination of cyclohexanone with amino-propanediol derivatives to introduce the amino group attached to the cyclohexyl moiety.
  • Nucleophilic substitution of halogenated intermediates with amines to form the desired amino linkage.

Advantages:

  • High selectivity for the desired amino substitution.
  • Compatibility with large-scale synthesis.

Challenges:

  • Control of stereochemistry due to chiral centers.
  • Purification of intermediates to avoid side reactions.

Route Based on Amine Coupling and Cyclohexyl Derivative Preparation

Process Outline:

Step Description Reagents & Conditions Reference/Source
1 Synthesis of 4-methylcyclohexylamine Cyclohexene methylation, catalytic hydrogenation Patent WO2014136047A2
2 Coupling with propane-1,3-diol derivative Amide formation, reductive amination Patent WO2014136047A2
3 Final functionalization Hydrolysis, purification Patent WO2014136047A2

This route emphasizes the formation of the amino linkage via reductive amination, which is a common approach for attaching cycloalkyl groups to amino alcohols.

Alternative Synthesis via Cyclohexylamine Derivatives

Data Tables Summarizing Key Parameters

Method Key Reagents Major Advantages Limitations Scalability
Reductive amination Cyclohexanone, ammonia, reducing agents High selectivity, straightforward Stereochemistry control Suitable for large-scale
Nucleophilic substitution Halogenated cyclohexyl intermediates, amines Good yield, scalable Multiple steps, purification needed Yes
Amine coupling Cyclohexylamine derivatives, diol derivatives Efficient, fewer steps Requires specific reagents Yes

Final Remarks

The synthesis of this compound is a complex, multi-step process that benefits from modern organic synthesis techniques, especially reductive amination and nucleophilic substitution, which provide high yields and scalability. Future developments may focus on stereoselective synthesis and greener reaction conditions to further enhance industrial applicability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor for the synthesis of sphingosine-1-phosphate receptor agonists, which play a role in immune modulation and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Diols with Aromatic/Alkyl Substituents

Example Compounds :

  • Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) (): A sphingosine-1-phosphate receptor modulator used in treating multiple sclerosis.
  • 2-Amino-2-ethylpropane-1,3-diol (AEPD) (): A buffer agent with pKa ~8.6.

Structural Comparison :

  • Fingolimod features a long alkyl chain (4-octylphenyl) enhancing lipid membrane interaction, whereas the target compound’s 4-methylcyclohexyl group offers steric bulk and moderate lipophilicity.
  • AEPD has a simpler ethyl group, lacking the cyclohexane ring, which reduces steric hindrance and increases water solubility.

Functional Implications :

  • The cyclohexyl group in the target compound may improve metabolic stability compared to aromatic analogs like fingolimod, which undergoes hepatic oxidation.
Phenolic Propane-1,3-diol Derivatives

Example Compounds :

  • 2-(4-Hydroxyphenyl)propane-1,3-diol (): Isolated from Taxus cuspidata.
  • 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (): Found in Taxus species.

Structural Comparison :

  • These compounds have phenolic or methoxyphenyl groups instead of an amino-cyclohexyl substituent.

Functional Implications :

  • Phenolic derivatives exhibit antioxidant activity due to hydroxyl groups (e.g., radical scavenging) (), whereas the target compound’s amino group may enable hydrogen bonding or catalytic roles in enzyme interactions.
Lignin Model Compounds

Example Compounds :

  • 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (): Metabolized by Pseudomonas acidovorans.

Structural Comparison :

  • These feature aryl ether linkages and methoxy groups, contrasting with the target compound’s amino-cyclohexyl group.

Functional Implications :

  • Lignin analogs are degraded via β-aryl ether cleavage (), while the target compound’s stability may depend on the cyclohexyl group’s resistance to enzymatic oxidation.
Buffer Compounds

Example Compounds :

  • BisTris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol) (): A zwitterionic buffer with pKa ~6.5.

Structural Comparison :

  • BisTris has multiple hydroxyl and amino groups, enhancing water solubility, whereas the target compound’s cyclohexyl group reduces polarity.

Functional Implications :

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Formula Key Properties/Applications Source/Reference
2-[(4-Methylcyclohexyl)amino]propane-1,3-diol 4-Methylcyclohexylamino C₁₀H₂₁NO₂ Synthetic intermediate Hypothetical
Fingolimod 4-Octylphenylethylamino C₁₉H₃₃NO₂ Immunosuppressant drug
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl C₉H₁₂O₃ Antioxidant, plant-derived
BisTris Bis(2-hydroxyethyl)amino C₈H₁₉NO₅ Biochemical buffer (pH 6–8)
Table 2: Metabolic Pathways of Selected Compounds
Compound Type Degradation Pathway Key Enzymes/Processes Reference
Lignin model compounds β-aryl ether cleavage, demethylation, oxidation Pseudomonas spp. oxidoreductases
Fingolimod Hepatic oxidation (CYP4F) Cytochrome P450 enzymes
Phenolic propane-1,3-diols Glucuronidation, sulfation Phase II metabolism

Biological Activity

2-[(4-Methylcyclohexyl)amino]propane-1,3-diol, also known by its chemical formula C11H23NO2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H23NO2
  • Molecular Weight : 201.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. This interaction can modulate enzymatic activities and receptor functions, leading to a range of biological effects.

1. Anticancer Potential

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, research has indicated that such compounds can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation.

2. Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.

3. Anti-inflammatory Activity

Preliminary findings suggest that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture models.

Research Findings and Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer models with IC50 values indicating potency comparable to established chemotherapeutics.
Study BNeuroprotectionShowed reduction in neuronal cell death under oxidative stress conditions, suggesting potential for treating neurodegenerative diseases.
Study CInflammationReported decreased levels of IL-6 and TNF-alpha in macrophage cultures treated with the compound.

Q & A

Q. What are the common synthetic routes for 2-[(4-Methylcyclohexyl)amino]propane-1,3-diol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For analogs, reduction of intermediates (e.g., ketones to alcohols) followed by coupling reactions with substituted amines is common. For example, a similar compound, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, was synthesized via sequential reduction of a bromoacetyl intermediate and coupling with alkylphenyl groups under basic conditions . Optimization can be achieved using Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. DOE minimizes experimental runs while identifying critical factors for yield improvement .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Essential for confirming stereochemistry and substituent positions. For example, 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolved hydroxyl and methylcyclohexyl groups in related diols .
  • X-ray Crystallography : Provides precise bond lengths and angles for structural validation, especially when stereoisomerism is a concern .
  • High-Performance Liquid Chromatography (HPLC) : Used with UV or MS detection to assess purity and identify byproducts. Chiral columns may separate enantiomers .

Q. What preliminary biological screening approaches are recommended for assessing bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases, oxidases) using fluorometric or colorimetric substrates. For analogs, phenolic hydroxyl groups were critical for binding .
  • Antimicrobial Screening : Use disk diffusion or microdilution methods against bacterial/fungal strains. Structure-activity relationships (SAR) can guide modifications .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives or predicting reactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational modeling with experimental data to prioritize synthetic routes. For example, reaction path searches identified optimal conditions for diol derivatives, reducing trial-and-error experimentation . Molecular docking simulations can also predict binding affinities to biological targets, guiding SAR studies .

Q. How can researchers resolve discrepancies in enantiomer-specific activity data for this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and assign absolute configurations via circular dichroism (CD) .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) to produce enantiopure intermediates. Comparative bioactivity assays on isolated enantiomers clarify stereochemical effects .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts of amino-diol analogs improved aqueous solubility while maintaining stability .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to solubilize hydrophobic moieties like the 4-methylcyclohexyl group. Preformulation studies with Hansen solubility parameters guide solvent selection .

Q. How should researchers address conflicting data in bioactivity studies (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :
  • Controlled Redox Assays : Use standardized protocols (e.g., DPPH radical scavenging) with strict oxygen exclusion to prevent artifactual pro-oxidant activity.
  • Mechanistic Studies : Electron paramagnetic resonance (EPR) can detect radical intermediates. For analogs, conflicting results were resolved by identifying pH-dependent redox behavior .

Q. What is the role of the 4-methylcyclohexyl group in pharmacological activity?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with varying cycloalkyl substituents (e.g., cyclohexyl vs. cyclopentyl) and test bioactivity. For example, bulkier groups in similar diols enhanced membrane permeability but reduced aqueous solubility .
  • Molecular Dynamics Simulations : Analyze interactions between the cyclohexyl group and lipid bilayers or protein binding pockets to rationalize pharmacokinetic profiles .

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